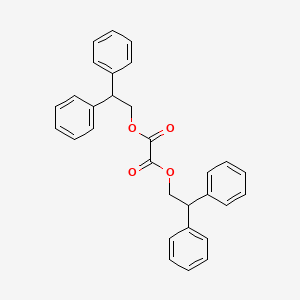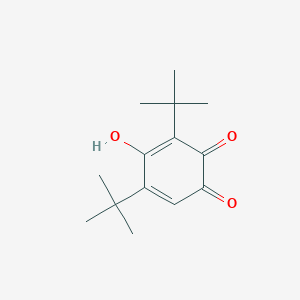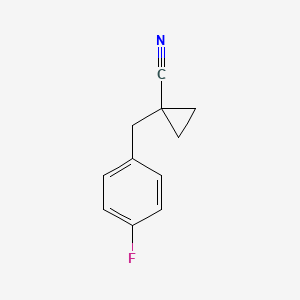
3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorophenyl group and a carboxylic acid group in the structure of this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate then undergoes cyclization with a suitable carboxylic acid derivative to yield the desired indazole compound. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted indazole derivatives .
科学的研究の応用
3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-1H-indazole-5-carboxylic acid
- 3-(2-chlorophenyl)-1H-indazole-4-carboxylic acid
- 3-(2-chlorophenyl)-1H-indazole-3-carboxylic acid
Uniqueness
3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the indazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C14H9ClN2O2 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-4-2-1-3-9(11)13-10-6-5-8(14(18)19)7-12(10)16-17-13/h1-7H,(H,16,17)(H,18,19) |
InChIキー |
MOUXZSIGHGIQBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=CC(=C3)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


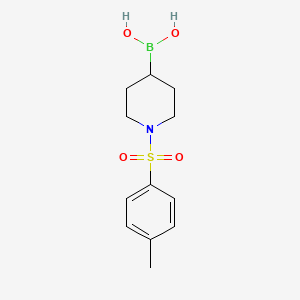
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
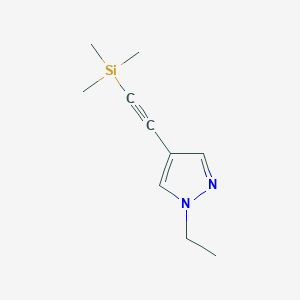

![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)
